3,3,3-Trifluorolactic acid

Description

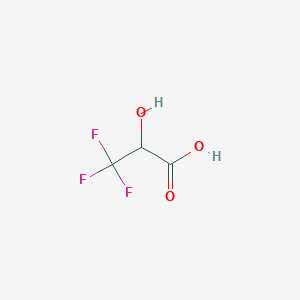

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKGUTLIPHZYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-07-1 | |

| Record name | 684-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-trifluoro-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Role of 3,3,3-Trifluorolactic Acid in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the privileged fluorinated building blocks, 3,3,3-Trifluorolactic acid (TFLA) has emerged as a versatile and highly valuable chiral intermediate. Its unique trifluoromethyl and α-hydroxy acid motifs bestow upon it a chemical reactivity and a set of properties that are increasingly being leveraged in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis and chiral resolution, explore its distinct reactivity profile, and discuss its burgeoning applications in the pharmaceutical landscape, all while grounding the discussion in the fundamental principles that govern its behavior.

Introduction: The Trifluoromethyl Advantage in a Chiral Scaffold

The trifluoromethyl (-CF3) group is a celebrated moiety in drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functional groups.[1][2] When this group is strategically placed on a chiral lactic acid backbone, as in this compound, the resulting molecule becomes a powerful stereospecific building block.[3] The presence of the hydroxyl and carboxylic acid functionalities provides orthogonal handles for chemical modification, while the trifluoromethyl group exerts a profound electronic influence, setting TFLA apart from its non-fluorinated analogue. This guide will explore the chemical nuances of TFLA, providing the foundational knowledge necessary to harness its full potential in drug discovery programs.

Physicochemical Properties: A Quantitative Overview

The unique arrangement of functional groups in this compound dictates its physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source |

| Chemical Formula | C₃H₃F₃O₃ | N/A |

| Molecular Weight | 144.05 g/mol | N/A |

| CAS Number | 675-13-8 | N/A |

| Appearance | White to off-white solid | N/A |

| pKa (estimated) | ~2.5 - 3.0 | [4][5][6] |

Note: The pKa value is an estimation based on the known pKa of trifluoroacetic acid (around 0.23-0.5) and the insulating effect of the adjacent sp³ carbon. The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to lactic acid (pKa ~3.86).

Synthesis and Chiral Resolution: Accessing Enantiopure TFLA

While the direct synthesis of racemic this compound is not extensively detailed in readily available literature, analogous syntheses of related trifluoromethylated carboxylic acids suggest that it can be prepared from trifluoroacetone or related precursors through methods such as the haloform reaction or oxidation of a corresponding diol.

The true synthetic challenge and area of significant research lies in the resolution of the racemic mixture to obtain the individual enantiomers, (R)- and (S)-3,3,3-Trifluorolactic acid, which are crucial for stereospecific drug design.

Diastereomeric Salt Crystallization: The Workhorse of TFLA Resolution

The most prevalent and effective method for resolving racemic TFLA is through the formation of diastereomeric salts with a chiral base.[7] This classical resolution technique leverages the differential solubility of the resulting diastereomeric salt pairs to effect their separation.

A notable advancement in this area involves "tandem crystallization" strategies.[8][9] This approach can efficiently provide both enantiomers of TFLA in high yield and enantiomeric excess. For instance, the use of inexpensive (S)-phenylglycinol as a resolving agent can yield the (S)---INVALID-LINK---[CF₃CH(OH)COO] salt in a single step with 76% yield and 94% enantiomeric excess.[8][9] Subsequent treatment of the filtrate allows for the recovery of the other enantiomer.

Experimental Protocol: A Representative Diastereomeric Salt Resolution

-

Salt Formation: To a solution of racemic this compound in a suitable solvent (e.g., ethyl acetate), an equimolar amount of a chiral amine resolving agent (e.g., (S)-1-phenylethylamine) is added.

-

Crystallization: The solution is allowed to cool slowly, inducing the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling profile is critical for achieving high diastereoselectivity.

-

Isolation: The crystalline salt is isolated by filtration and washed with a small amount of cold solvent.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched this compound. The chiral amine can be recovered from the aqueous phase.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the resolved acid is typically determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 6. proprep.com [proprep.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Tandem crystallization strategies for resolution of this compound [CF3 CH(OH)COOH] by chiral benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3,3,3-Trifluorolactic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 3,3,3-Trifluorolactic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (TFLA), a non-natural, chiral fluorinated organic compound, represents a pivotal building block in modern medicinal chemistry and materials science. Its structure, characterized by a stereogenic center bearing a hydroxyl, a carboxylic acid, and a highly electronegative trifluoromethyl group, imparts a unique combination of properties that are highly sought after in the design of bioactive molecules. The strong electron-withdrawing nature of the trifluoromethyl moiety significantly enhances the acidity of the carboxylic acid and modulates the lipophilicity and metabolic stability of parent molecules. This guide provides a comprehensive analysis of the molecular architecture of TFLA, including its stereochemistry, validated spectroscopic characteristics, a field-proven protocol for chiral resolution, and the causal link between its structural features and its applications in pharmaceutical development.

Core Molecular Architecture and Physicochemical Identity

This compound (IUPAC Name: 3,3,3-Trifluoro-2-hydroxypropanoic acid) is a structural analog of lactic acid where the three hydrogen atoms of the methyl group are substituted by fluorine atoms. This substitution is the defining feature of the molecule, profoundly influencing its chemical behavior and utility.

The molecule possesses the chemical formula C₃H₃F₃O₃.[1] At its core is a central carbon atom (C2) that serves as a stereocenter. This carbon is covalently bonded to four distinct substituents:

-

A hydroxyl group (-OH)

-

A carboxylic acid group (-COOH)

-

A trifluoromethyl group (-CF₃)

-

A hydrogen atom (-H)

The presence of the three fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing group. This inductive effect polarizes the molecule, significantly increasing the acidity of the carboxylic acid proton compared to its non-fluorinated counterpart, lactic acid. This enhanced acidity makes TFLA a useful acidic intermediate in organic synthesis.[1]

Chirality: The Gateway to Enantiospecificity

The tetrahedral arrangement of four different groups around the C2 carbon renders this compound a chiral molecule.[1][2] Chirality is a fundamental property in drug design, as enantiomers of a bioactive compound often exhibit vastly different pharmacological and toxicological profiles.[3] TFLA exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3,3,3-Trifluorolactic acid and (S)-3,3,3-Trifluorolactic acid.

Unless subjected to enantioselective synthesis or resolution, TFLA is typically produced and supplied as a racemic mixture (an equal mixture of both enantiomers). The ability to separate these enantiomers is crucial for its application in the synthesis of single-enantiomer pharmaceuticals.[4]

Physicochemical Properties

The unique structural arrangement of TFLA gives rise to its characteristic properties, which are summarized below.

| Property | Value | Source |

| CAS Number | 684-07-1 | [1][5] |

| Molecular Formula | C₃H₃F₃O₃ | [1] |

| Molecular Weight | 144.05 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Solubility | Soluble in water | [5] |

Spectroscopic Validation of Molecular Structure

The theoretical structure of TFLA is confirmed through a suite of spectroscopic techniques. Each method provides distinct, complementary data that, when synthesized, creates a self-validating system for structural elucidation. This data is indispensable for quality control and reaction monitoring in synthetic applications.

| Technique | Observed Signal | Interpretation |

| ¹H NMR | Multiplet (quartet or more complex) for the C2-H proton. Broad singlet for the -OH proton. Broad singlet for the -COOH proton. | The splitting of the C2-H signal is due to coupling with the three fluorine atoms on the adjacent carbon. The hydroxyl and carboxylic acid protons are typically broad and may exchange with deuterium in solvents like D₂O. |

| ¹⁹F NMR | Singlet (or doublet if coupled to C2-H). | The three fluorine atoms are chemically equivalent, resulting in a single resonance. This signal may be split into a doublet by the C2-H proton. |

| ¹³C NMR | Three distinct signals are expected. The -C F₃ carbon will appear as a quartet due to one-bond coupling to the three fluorine atoms. The -C H(OH)- and -C OOH carbons will also be observable. | Confirms the presence of three unique carbon environments in the molecule. |

| IR Spectroscopy | Broad absorption band (~3400-2400 cm⁻¹) for O-H stretching (superimposed alcohol and carboxylic acid). Strong, sharp absorption band (~1730 cm⁻¹) for C=O stretching (carboxylic acid). Strong absorption bands (~1100-1350 cm⁻¹) for C-F stretching. | Provides definitive evidence for the key functional groups: hydroxyl, carboxylic acid, and trifluoromethyl. |

Experimental Protocol: Enantiomeric Resolution via Diastereomeric Salt Formation

For TFLA to be a viable starting material in the synthesis of chiral drugs, the separation of its racemic mixture into pure enantiomers is paramount. Diastereomeric salt formation is a robust and scalable method for achieving this.

Causality Behind the Method: The principle of this technique relies on the reaction of a racemic acid with a single enantiomer of a chiral base. This reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the pure, enantiomerically enriched acid.

Step-by-Step Resolution Protocol

This protocol is adapted from established methodologies for the resolution of TFLA.[4]

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol/water mixture).

-

To this solution, add 0.5 equivalents of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine, dropwise at room temperature with gentle stirring.

-

Expertise Insight: Using a sub-stoichiometric amount of the resolving agent often facilitates the preferential crystallization of one diastereomeric salt, leading to a higher enantiomeric excess in the first crop of crystals.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to induce crystallization. The salt of one diastereomer will preferentially precipitate due to its lower solubility in the chosen solvent system.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities.

-

Trustworthiness: The efficiency of the separation is highly dependent on the solvent system and cooling rate. These parameters must be optimized to maximize yield and enantiomeric purity.

-

-

Isolation of the Enantiomer:

-

Dissolve the collected crystals (the diastereomerically pure salt) in water.

-

Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate, regenerating the free TFLA enantiomer, which may precipitate or be extracted.

-

Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure this compound.

-

-

Purity Analysis:

-

The enantiomeric excess (ee) of the final product must be determined using a chiral analytical technique, such as chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.

-

Role in Drug Development: From Structure to Function

The incorporation of the trifluoromethyl group (-CF₃) via building blocks like TFLA is a validated and powerful strategy in modern drug design.[6] The unique properties of this group can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Key Advantages Conferred by the -CF₃ Group:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl or hydrogen group with a -CF₃ group can block oxidative metabolism at that position, increasing the drug's half-life and bioavailability.[1][7]

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier. This is a critical factor for absorption and distribution.[1][7]

-

Modulation of Binding Affinity: The strong electron-withdrawing nature and steric bulk of the -CF₃ group can alter the electronic properties and conformation of a molecule. This can lead to stronger and more selective binding to target enzymes or receptors.[7]

-

pKa Tuning: The inductive effect can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH, which in turn affects solubility and receptor interaction.[6]

Conclusion

This compound is more than a simple fluorinated molecule; it is a sophisticated chemical tool. Its molecular structure, defined by the powerful trifluoromethyl group and an inherent chirality, provides a direct pathway to enhancing the druglike properties of complex bioactive compounds. A thorough understanding of its architecture, validated by spectroscopic analysis and harnessed through precise experimental protocols like chiral resolution, empowers researchers to rationally design the next generation of pharmaceuticals with improved efficacy, safety, and pharmacokinetic profiles.

References

- 1. CAS 684-07-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 684-07-1 [chemicalbook.com]

- 6. jelsciences.com [jelsciences.com]

- 7. nbinno.com [nbinno.com]

Introduction: The Significance of Trifluoromethylated Chiral Building Blocks

An In-Depth Technical Guide to the Physicochemical Characteristics of 3,3,3-Trifluorolactic Acid

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for optimizing pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's physicochemical and biological properties.[1][2][3] this compound (CAS: 684-07-1), a chiral α-hydroxy acid, represents a key building block in this domain. Its structure combines the functionalities of lactic acid with the potent electronic influence of a trifluoromethyl group.[4]

This guide offers an in-depth exploration of the core physicochemical characteristics of this compound. We will dissect its key parameters, provide field-proven methodologies for their determination, and discuss the profound implications of these properties for researchers, medicinal chemists, and drug development professionals. The trifluoromethyl group drastically alters the molecule's acidity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[4]

Core Physicochemical Properties: A Quantitative Overview

The utility of a molecule in drug development is fundamentally governed by its physical and chemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized below.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₃H₃F₃O₃ | Provides the elemental composition.[4][5] |

| Molecular Weight | 144.05 g/mol | Influences diffusion rates and membrane transport; falls well within the limits for "rule of five" compliance.[4][5] |

| CAS Number | 684-07-1 | Unique identifier for substance registration and information retrieval.[5][6] |

| Appearance | White powder or solid. | Basic physical state identification.[7] |

| Acidity (pKa) | 2.29 (Predicted) | Governs the ionization state at physiological pH (7.4), which is critical for solubility, receptor binding, and membrane permeability. The strong electron-withdrawing CF₃ group significantly increases acidity compared to lactic acid (pKa ≈ 3.86).[7] |

| Lipophilicity (logP) | 0.3 (Computed) | Measures the partitioning between an oily (octanol) and an aqueous phase. It is a key predictor of membrane permeability, solubility, and metabolic stability. The -CF₃ group generally increases lipophilicity.[5] |

| Solubility | Soluble in water. | Essential for formulation and bioavailability. High water solubility is crucial for intravenous formulations and can aid oral absorption.[7] |

The Inductive Effect: The Scientific Driver of Acidity

The most striking feature of this compound is its enhanced acidity relative to its non-fluorinated analog, lactic acid. This is a direct consequence of the powerful inductive effect (-I effect) exerted by the three highly electronegative fluorine atoms. They withdraw electron density from the rest of the molecule, weakening the O-H bond of the carboxylic acid and stabilizing the resulting carboxylate anion (the conjugate base) upon deprotonation. A more stable conjugate base corresponds to a stronger acid and thus a lower pKa value.

Caption: Inductive effect of the CF₃ group on the carboxylate anion.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all key physicochemical parameters must be determined through robust, validated experimental methods. Below are outlines of standard protocols for measuring pKa and logP.

Protocol 1: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa is the pH at which the acid is exactly half-neutralized.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL) using a burette.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (the steepest part). The pKa is determined by finding the pH at exactly half the volume of the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: LogP Determination by Shake-Flask Method

This is the gold standard method for measuring the partition coefficient, directly quantifying the distribution of a compound between n-octanol and water.

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: In a centrifuge tube, combine a precise volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the aqueous ([solute]water) and octanol ([solute]octanol) phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate logP using the formula: LogP = log₁₀ ( [solute]octanol / [solute]water ).

Spectroscopic Profile

While specific spectral data for this compound is not widely published, its structure allows for predictable characterization by standard spectroscopic methods.

-

¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorinated compounds. This compound would exhibit a single sharp resonance for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift, typically between -70 to -80 ppm relative to CFCl₃, is sensitive to the electronic environment and solvent.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the C-H proton and the exchangeable -OH and -COOH protons. The C-H proton would likely appear as a quartet due to coupling with the three fluorine atoms. The acidic protons can be exchanged with deuterium by adding D₂O to the sample, causing their signals to disappear, which aids in peak assignment.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode would readily show the deprotonated molecule [M-H]⁻, confirming the molecular weight of 144.05 Da.[5]

Safety and Handling

As a fluorinated carboxylic acid, this compound requires careful handling in a laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]

-

Handling: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[9] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and should be stored under an inert atmosphere.[7][9]

-

Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand or vermiculite) and dispose of it as hazardous waste.

Conclusion: A Versatile Tool for Medicinal Chemistry

This compound is more than a simple fluorinated molecule; it is a strategic building block for modern drug design. Its key physicochemical characteristics—most notably its strong acidity and the lipophilic nature conferred by the trifluoromethyl group—provide medicinal chemists with a powerful tool to enhance the ADME properties of lead compounds.[2][4] Understanding these fundamental properties is the first and most critical step in harnessing its full potential to create safer, more effective therapeutics. The protocols and data presented in this guide provide the foundational knowledge required for its effective application in research and development.

References

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 684-07-1: this compound | CymitQuimica [cymitquimica.com]

- 5. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 684-07-1 [chemicalbook.com]

- 7. This compound | 684-07-1 [m.chemicalbook.com]

- 8. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis and Discovery of 3,3,3-Trifluorolactic Acid

An Essential Chiral Building Block for Modern Drug Discovery

Introduction: The Rising Significance of Fluorinated Molecules in Pharmaceuticals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the trifluoromethyl (CF₃) group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This has led to a surge in the development of pharmaceuticals containing this "magic" functional group.[3][4] Within this context, 3,3,3-trifluorolactic acid (TFLA), a chiral α-hydroxy acid, has emerged as a valuable and versatile building block for the synthesis of complex, biologically active compounds.[5] Its trifluoromethyl group can enhance binding affinity to target proteins and protect against metabolic degradation, making it a highly sought-after moiety in drug design.[6]

This in-depth technical guide provides a comprehensive overview of the synthesis and discovery of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the historical context of its synthesis, detail various synthetic methodologies including racemic and state-of-the-art asymmetric approaches, explore biocatalytic routes, and discuss its applications in the pharmaceutical industry.

Physicochemical and Spectroscopic Profile

This compound is a colorless liquid or solid at room temperature with a molecular formula of C₃H₃F₃O₃.[3] The presence of the strongly electron-withdrawing trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to lactic acid.

| Property | Value |

| Molecular Weight | 144.05 g/mol |

| Appearance | Colorless liquid or solid |

| Acidity (pKa) | Stronger than lactic acid |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is characterized by a quartet for the α-proton, coupled to the three fluorine atoms of the trifluoromethyl group, and a broad singlet for the carboxylic acid proton. The hydroxyl proton also appears as a singlet.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic carbon, the α-carbon bearing the hydroxyl group, and the trifluoromethyl carbon. The signals for the α-carbon and the trifluoromethyl carbon appear as quartets due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum displays a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum of this compound and its esters typically shows fragmentation patterns corresponding to the loss of water, carbon monoxide, and other small molecules.

Historical Perspective and Discovery

The journey of organofluorine chemistry began in the 19th century, with early pioneers like Dumas, Péligot, and Borodin developing foundational methods for introducing fluorine into organic molecules.[5][7] The Swarts reaction, discovered by Frédéric Jean Edmond Swarts in 1892, which involves the exchange of chlorine atoms for fluorine using antimony fluorides, was a significant breakthrough that enabled the synthesis of a wider range of organofluorine compounds.[2][8][9][10] While the exact first synthesis of this compound is not prominently documented in readily available historical records, its conceptualization and eventual synthesis are direct descendants of these early explorations into fluorination chemistry. The development of methods to produce trifluoroacetic acid and its derivatives in the mid-20th century paved the way for the creation of more complex trifluoromethyl-containing molecules like TFLA.

Racemic Synthesis of this compound

The most common and straightforward route to racemic this compound involves the reduction of a readily available precursor, ethyl 3,3,3-trifluoropyruvate. This method is efficient and provides a good yield of the desired product.

Workflow for Racemic Synthesis

Caption: Racemic synthesis of this compound.

Detailed Experimental Protocol: Racemic Synthesis

Step 1: Reduction of Ethyl 3,3,3-trifluoropyruvate

-

In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve ethyl 3,3,3-trifluoropyruvate (1.0 eq) in anhydrous ethanol or methanol (10 vol).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[11][12]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of aqueous ammonium chloride solution or dilute hydrochloric acid at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude ethyl 3,3,3-trifluorolactate.

Step 2: Hydrolysis of Ethyl 3,3,3-trifluorolactate

-

Dissolve the crude ethyl 3,3,3-trifluorolactate in a mixture of ethanol and water.

-

Add a stoichiometric amount of sodium hydroxide or an excess of hydrochloric acid.

-

Heat the mixture to reflux and stir for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and, if basic, acidify with concentrated hydrochloric acid to a pH of approximately 1.

-

Extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound. The product can be further purified by distillation or crystallization.

Enantioselective Synthesis of this compound

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of various asymmetric syntheses of this compound. These methods can be broadly categorized into classical resolution of the racemate and modern catalytic asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

A well-established method for obtaining enantiomerically pure this compound is through the resolution of the racemic mixture using a chiral amine. This technique relies on the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Workflow for Classical Resolution

Caption: Classical resolution of racemic this compound.

Catalytic Asymmetric Synthesis

Modern approaches focus on the direct synthesis of enantiomerically enriched this compound or its esters, bypassing the need for resolution. Asymmetric hydrogenation and transfer hydrogenation of ethyl 3,3,3-trifluoropyruvate using chiral catalysts are among the most effective methods.

Asymmetric Hydrogenation:

This technique employs a chiral transition metal catalyst, typically based on rhodium or iridium, to stereoselectively deliver hydrogen to the prochiral ketone of ethyl 3,3,3-trifluoropyruvate. The choice of chiral ligand is crucial for achieving high enantioselectivity.[3][4][13][14][15]

Asymmetric Transfer Hydrogenation:

In this variation, a hydrogen donor, such as formic acid or isopropanol, is used in conjunction with a chiral catalyst to effect the reduction.[1][16][17] This method often offers milder reaction conditions and avoids the need for high-pressure hydrogenation equipment.

Workflow for Catalytic Asymmetric Synthesis

Caption: Catalytic asymmetric synthesis of this compound.

Biocatalytic Synthesis

The use of enzymes or whole-cell systems for the synthesis of chiral compounds offers several advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[11][18][19][20] Various microorganisms, particularly yeasts, contain ketoreductases that can asymmetrically reduce prochiral ketones like ethyl 3,3,3-trifluoropyruvate.[21][22][23]

Workflow for Biocatalytic Synthesis

Caption: Biocatalytic synthesis of this compound.

Detailed Experimental Protocol: Biocatalytic Reduction

-

Cultivate a suitable yeast strain (e.g., Saccharomyces cerevisiae or Candida species) in an appropriate growth medium.

-

Harvest the cells by centrifugation and wash them with a buffer solution to obtain resting cells.

-

In a reaction vessel, suspend the yeast cells in a buffer solution containing a co-substrate for cofactor regeneration (e.g., glucose).

-

Add ethyl 3,3,3-trifluoropyruvate to the cell suspension.

-

Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor the reaction for the formation of the product and the consumption of the starting material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to determine the enantiomeric excess.

-

After the reaction is complete, separate the cells by centrifugation.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic extract to obtain the crude enantiomerically enriched ethyl 3,3,3-trifluorolactate, which can then be hydrolyzed as previously described.

Applications in Drug Development

The unique properties of the trifluoromethyl group make this compound a valuable building block in the design of novel therapeutics. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, prolonging the half-life of a drug.[6]

-

Increased Lipophilicity: The trifluoromethyl group can enhance the ability of a drug to cross cell membranes.[1]

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions within the binding pocket of a target protein.

While specific marketed drugs containing the this compound moiety are not widely publicized, the broader class of α-trifluoromethyl-α-hydroxy acids and related structures are found in numerous drug candidates and approved pharmaceuticals. For instance, the trifluoromethyl carbinol motif is a key feature in several antiviral and anticancer agents. The development of drugs like the CGRP antagonist atogepant, which contains trifluoromethyl groups, highlights the pharmaceutical industry's interest in such fluorinated scaffolds.[14]

Future Outlook

The synthesis of this compound has evolved from classical methods to sophisticated catalytic and biocatalytic approaches that provide access to enantiomerically pure forms of this important chiral building block. As our understanding of the role of fluorine in drug design continues to grow, the demand for TFLA and other fluorinated synthons is expected to increase. Future research will likely focus on the development of even more efficient, cost-effective, and sustainable synthetic methods. This includes the discovery of novel catalysts with higher turnover numbers and selectivities, as well as the engineering of microorganisms and enzymes for industrial-scale biocatalytic production. The continued exploration of the therapeutic potential of molecules derived from this compound promises to yield a new generation of more effective and safer medicines.

References

- 1. Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 18. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 19. Ethyl 3,3,3-trifluoropyruvate (97%) - Amerigo Scientific [amerigoscientific.com]

- 20. Ethyl trifluoropyruvate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 21. Methyl trifluoroacetate | C3H3F3O2 | CID 9893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Chirality and Stereochemistry of 3,3,3-Trifluorolactic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated stereocenters is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. 3,3,3-Trifluorolactic acid (TFLA), with its trifluoromethyl group adjacent to a chiral hydroxylated carbon, represents a valuable and versatile building block for synthesizing complex pharmaceutical intermediates. This guide provides an in-depth exploration of the stereochemical nuances of TFLA. We will dissect the primary methodologies for obtaining enantiomerically pure (R)- and (S)-TFLA, including classical diastereomeric resolution and modern asymmetric synthesis. Furthermore, this document details field-proven experimental protocols, analytical techniques for verifying enantiopurity, and the causal logic behind key procedural choices, equipping researchers with the foundational knowledge to effectively utilize this important chiral synthon.

The Significance of the Trifluoromethyl Stereocenter

The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group, yet it possesses profoundly different electronic properties. Its strong electron-withdrawing nature can significantly lower the pKa of nearby functional groups and alter molecular conformation. When a CF₃ group is positioned at a stereocenter, as in TFLA, it creates a chiral building block that can introduce these desirable properties into a drug candidate with precise three-dimensional control. The ability to access either the (R) or (S) enantiomer of TFLA is therefore not merely an academic exercise; it is a critical capability for structure-activity relationship (SAR) studies, where the biological activity of two enantiomers can differ dramatically.

Foundational Synthesis: Accessing Racemic this compound

Before delving into stereoselective methods, it is essential to understand the synthesis of the racemic starting material. Racemic TFLA, denoted as (±)-TFLA, is typically prepared through the hydrolysis of trifluoro-α-lactonitrile or, more commonly, by the reduction of 3,3,3-trifluoropyruvic acid. The latter serves as the primary precursor for both racemic and asymmetric syntheses.

The synthesis from trifluoroacetic acid, an inexpensive and abundant reagent, provides a cost-effective route to the necessary precursors.[1][2][3] The strong acidity and unique reactivity of trifluoroacetic acid and its derivatives are central to many fluorination strategies.[1]

Strategic Pathways to Enantiopure TFLA

Obtaining a single enantiomer of TFLA is the primary challenge and the focus of significant research. Two principal strategies dominate the field: the separation of a racemic mixture (chiral resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis).

Strategy 1: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a robust, classical technique that leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.[4][5]

The Principle: The acidic nature of TFLA allows it to form salts with chiral bases (resolving agents), such as (R)- or (S)-1-phenylethylamine.[6] The reaction of racemic TFLA with a single enantiomer of a chiral amine results in a mixture of two diastereomeric salts:

-

(R)-TFLA + (S)-Amine → (R,S)-Diastereomeric Salt

-

(S)-TFLA + (S)-Amine → (S,S)-Diastereomeric Salt

These (R,S) and (S,S) salts possess different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor.[7][8] Subsequent acidification of the isolated salt liberates the desired enantiomerically enriched TFLA.

Field Insights: The choice of resolving agent and solvent is critical and often determined empirically. While (S)-1-phenylethylamine is common, other agents like phenylglycinol have been shown to provide high yields and enantiomeric excess (ee) in a single step.[8] "Tandem crystallization" strategies, where a second base or water is added to the filtrate, can be employed to efficiently resolve both enantiomers from the same initial batch, maximizing yield to over 70% for each enantiomer with >99% ee.[7][8]

Caption: Workflow for Chiral Resolution of TFLA.

Strategy 2: Asymmetric Synthesis via Biocatalysis

Asymmetric synthesis offers a more elegant and often more efficient route by directly producing the desired enantiomer, avoiding the theoretical 50% loss inherent in classical resolution. For TFLA, the enzymatic reduction of 3,3,3-trifluoropyruvic acid (TFPy) is the premier method.

The Principle: Lactate dehydrogenases (LDHs) are enzymes that catalyze the stereospecific reduction of pyruvate to lactate. Fortuitously, many LDHs accept TFPy as a substrate. The choice of enzyme dictates the stereochemical outcome:

-

L-LDHs (e.g., from chicken) reduce TFPy to (R)-TFLA .

-

D-LDHs (e.g., from Leuconostoc mesenteroides) reduce TFPy to (S)-TFLA .[9]

This reaction requires the stoichiometric consumption of the cofactor NADH (nicotinamide adenine dinucleotide).

Self-Validating System - Cofactor Regeneration: To make this process economically viable, a cofactor regeneration system is essential. This is typically achieved by adding a second enzyme, such as formate dehydrogenase (FDH), and a cheap substrate like sodium formate. FDH oxidizes formate to CO₂, simultaneously regenerating NADH from NAD⁺. This creates a closed-loop, self-sustaining catalytic system where only the inexpensive formate is consumed in stoichiometric amounts. Under optimized conditions, this biocatalytic process can achieve complete conversion of TFPy to optically pure TFLA (>99.5% ee) within hours.[9]

Caption: Asymmetric Synthesis of TFLA via Biocatalysis.

Physicochemical and Spectroscopic Properties

Accurate identification of the synthesized TFLA enantiomers is paramount. The following table summarizes key identifying properties.

| Property | (±)-TFLA (Racemic) | (S)-(-)-TFLA | (R)-(+)-TFLA |

| CAS Number | 684-07-1[10] | 125995-00-8[11] | 125995-03-1 |

| Molecular Formula | C₃H₃F₃O₃ | C₃H₃F₃O₃ | C₃H₃F₃O₃ |

| Molecular Weight | 144.05 g/mol | 144.05 g/mol | 144.05 g/mol |

| Appearance | Solid | Off-White Semi-Solid | Data not available |

| Melting Point | Not available | 72-76 °C | Data not available |

| Optical Rotation [α] | 0° | [α]²⁰/D ~ -42° (c=1, CHCl₃) | [α]²⁰/D ~ +42° (c=1, CHCl₃) |

Note: The properties for the (R)-enantiomer are inferred from its enantiomeric relationship with the (S)-enantiomer, as enantiomers have identical physical properties except for the direction of optical rotation.[12]

Analytical Verification of Enantiomeric Purity

Confirming the success of a resolution or asymmetric synthesis requires precise measurement of the enantiomeric excess (ee). Several analytical techniques are routinely employed.[13][14]

-

Chiral Chromatography (HPLC/GC): This is the gold standard for determining ee.[14] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation, allowing for accurate quantification.

-

NMR Spectroscopy with Chiral Derivatizing Agents: The sample can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. These diastereomers will exhibit distinct signals (e.g., different chemical shifts for the -CF₃ group in ¹⁹F NMR) that can be integrated to determine the enantiomeric ratio.

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light.[15][16] Enantiomers produce mirror-image CD spectra, providing a powerful tool for both qualitative identification and quantitative analysis of enantiomeric purity.

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-TFLA

This protocol is a representative example based on established literature and serves as a template for laboratory application.[9]

-

Reaction Setup: In a temperature-controlled vessel (30 °C), prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 6.5).

-

Reagent Addition: Add 3,3,3-trifluoropyruvic acid (TFPy) to a final concentration of 0.5 M. Add sodium formate to a final concentration of 0.6 M.

-

Cofactor: Add NAD⁺ to a catalytic amount (e.g., 1 mM).

-

Enzyme Addition: Add purified D-Lactate Dehydrogenase (from L. mesenteroides) and Formate Dehydrogenase (from C. boidinii).

-

Reaction: Maintain gentle agitation (e.g., 150 rpm) at 30 °C. Monitor the reaction progress by taking aliquots and analyzing for TFPy consumption via HPLC. The reaction is typically complete within 6-8 hours.

-

Workup: Once the reaction is complete, acidify the mixture with HCl to pH ~2. Extract the (S)-TFLA product with an organic solvent (e.g., ethyl acetate). Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

-

Analysis: Determine yield and confirm enantiomeric excess (>99.5%) using chiral HPLC.

Protocol 2: Resolution of (±)-TFLA with (S)-1-Phenylethylamine

This protocol is a representative example based on tandem crystallization strategies.[7][8]

-

Salt Formation: Dissolve 1.0 equivalent of racemic TFLA in ethyl acetate. To this solution, add 0.5 equivalents of (S)-1-phenylethylamine.

-

Crystallization: Stir the solution at room temperature. The less soluble diastereomeric salt, (S)-amine·(S)-TFLA, will begin to precipitate. Cool the mixture (e.g., to 0 °C) to maximize precipitation.

-

Isolation (First Enantiomer): Filter the precipitate and wash with cold ethyl acetate. This solid is the enriched (S,S)-salt.

-

Liberation: Dissolve the isolated salt in water and acidify with 1M HCl. Extract the liberated (S)-TFLA with an organic solvent. Dry and concentrate to yield enantiomerically enriched (S)-TFLA. Recrystallization may be necessary to achieve >99% ee.

-

Isolation (Second Enantiomer): Take the filtrate from step 3, which contains the enriched (S)-amine·(R)-TFLA salt. Add water to the filtrate, which can selectively precipitate the second diastereomer. Alternatively, add a second, different resolving agent to precipitate the remaining TFLA.

-

Liberation: Treat the second isolated salt with acid as in step 4 to liberate the enantiomerically enriched (R)-TFLA.

-

Analysis: For both enantiomers, determine the final yield and measure the enantiomeric excess by chiral HPLC.

Conclusion

This compound is a chiral synthon of significant value in pharmaceutical and materials science. Mastery of its stereochemistry is crucial for its effective application. While classical resolution by diastereomeric salt formation remains a viable and powerful technique, particularly with optimized tandem crystallization methods, the field is increasingly moving towards more atom-economical asymmetric approaches. Biocatalytic reduction of trifluoropyruvic acid stands out as a highly efficient, scalable, and stereospecific method for accessing either the (R) or (S) enantiomer with near-perfect optical purity. The protocols and analytical strategies detailed in this guide provide a comprehensive framework for researchers to confidently synthesize, resolve, and analyze the enantiomers of TFLA, enabling the continued development of advanced, stereochemically defined molecules.

References

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. Cas 76-05-1,Trifluoroacetic acid | lookchem [lookchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tandem crystallization strategies for resolution of this compound [CF3 CH(OH)COOH] by chiral benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid | 125995-00-8 | Benchchem [benchchem.com]

- 10. This compound | 684-07-1 [chemicalbook.com]

- 11. (S)-(-)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOIC ACID(125995-00-8)IR [chemicalbook.com]

- 12. rroij.com [rroij.com]

- 13. Emerging methods for the rapid determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability and Degradation of 3,3,3-Trifluorolactic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluorolactic acid (TFLA) is a chiral building block of increasing importance in pharmaceutical and materials science. Its unique trifluoromethyl group imparts distinct physicochemical properties, but also introduces complexities regarding its stability under thermal stress. This guide provides a comprehensive analysis of the thermal stability and degradation pathways of TFLA. Drawing upon theoretical principles of physical organic chemistry and analogous studies on fluorinated carboxylic acids, this document outlines the anticipated thermal behavior, proposes key degradation mechanisms, and furnishes detailed analytical protocols for empirical stability assessment. The primary degradation pathway is hypothesized to be decarboxylation, potentially leading to the formation of 1,1,1-trifluoroethanol and other subsequent products. This guide serves as a critical resource for professionals requiring a deep, mechanistic understanding of TFLA's stability to ensure the integrity, safety, and efficacy of their research and products.

Introduction: The Significance of this compound

This compound (TFLA) is a fluorinated analog of lactic acid, characterized by the substitution of the methyl group's hydrogen atoms with fluorine. This structural modification dramatically alters the molecule's electronic properties, enhancing its acidity and creating a stereocenter with unique potential for asymmetric synthesis. The trifluoromethyl (CF3) group is a well-regarded bioisostere in drug design, often used to improve metabolic stability, binding affinity, and lipophilicity of parent compounds. Consequently, TFLA serves as a valuable chiral precursor for synthesizing complex active pharmaceutical ingredients (APIs) and advanced polymers.

However, the very features that make TFLA attractive also raise critical questions about its stability. The strong electron-withdrawing nature of the CF3 group can influence the lability of adjacent bonds, particularly under thermal stress encountered during synthesis, purification, formulation, and storage. A thorough understanding of its thermal decomposition profile is therefore not an academic exercise, but a prerequisite for its effective and safe application.

Physicochemical Properties and Baseline Stability

To understand the thermal behavior of TFLA, one must first consider its fundamental physicochemical properties. While extensive data specifically on TFLA is not broadly published, we can infer its characteristics from its structure and comparison with related compounds like trifluoroacetic acid (TFAA) and lactic acid.

Table 1: Key Physicochemical Properties of this compound and Related Compounds

| Property | This compound (TFLA) | Lactic Acid | Trifluoroacetic Acid (TFAA) |

| Chemical Formula | C3H3F3O3 | C3H6O3 | C2HF3O2 |

| Molar Mass | 144.05 g/mol | 90.08 g/mol | 114.02 g/mol [1] |

| Boiling Point | Not widely reported | 122 °C (at 12 mmHg) | 72.4 °C[1] |

| Melting Point | Not widely reported | 16.8 °C (racemic) | -15.4 °C[1] |

| Acidity (pKa) | Expected to be significantly lower than lactic acid | ~3.86 | 0.52[2] |

The high electronegativity of the fluorine atoms in the CF3 group makes TFLA a considerably stronger acid than lactic acid.[2] This enhanced acidity is a crucial factor in its reactivity and potential degradation pathways.

Predicted Thermal Degradation Pathways of TFLA

While direct experimental studies on TFLA's thermal decomposition are scarce, we can propose logical degradation mechanisms based on the established chemistry of α-hydroxy acids and perfluorinated carboxylic acids (PFCAs).[3][4][5] The primary pathways are likely to involve the carboxylic acid and hydroxyl functional groups.

Primary Pathway: Decarboxylation

The most probable thermal degradation route for TFLA is decarboxylation—the loss of carbon dioxide (CO2). For many carboxylic acids, this is a common thermal decomposition mechanism. In the case of TFLA, this would lead to the formation of 1,1,1-trifluoroethanol.

Reaction: CF₃CH(OH)COOH → CF₃CH₂OH + CO₂

This reaction is analogous to the decarboxylation of other α-hydroxy acids. The stability of the resulting carbanion intermediate is a key factor. The electron-withdrawing CF3 group would destabilize an adjacent carbanion, suggesting this may require significant thermal energy. However, studies on the hydrothermal degradation of trifluoroacetic acid (TFA) show that decarboxylation is a rate-limiting step, yielding fluoroform (CHF3) and CO2.[6][7] This precedent supports decarboxylation as a plausible pathway for TFLA.

Secondary Pathway: Dehydration

Another potential pathway is intermolecular or intramolecular dehydration. Intermolecular dehydration between two molecules of TFLA could lead to the formation of a cyclic lactide or linear polyesters, a process well-known for lactic acid.

Reaction (Cyclic Dimer): 2 x CF₃CH(OH)COOH → Cyclic(CF₃CHOCO)₂ + 2H₂O

The stability of this resulting fluorinated lactide would dictate the favorability of this pathway.

Fragmentation and Radical Mechanisms

At higher temperatures, more complex fragmentation via radical mechanisms may occur. Computational studies on other PFCAs suggest that C-C bond homolytic cleavage is a favored initial pathway at high temperatures, leading to a cascade of radical species.[5][8] For TFLA, the cleavage of the C-C bond between the carboxyl group and the α-carbon could initiate decomposition.[9]

dot

Caption: Proposed thermal degradation pathways for this compound.

Analytical Methodologies for Stability Assessment

To empirically determine the thermal stability and degradation products of TFLA, a suite of analytical techniques must be employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the overall thermal profile, while chromatographic methods coupled with mass spectrometry are required for identifying and quantifying degradants.

Thermal Analysis: TGA and DSC

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition events.[10][11]

Table 2: Summary of Thermal Analysis Techniques

| Technique | Principle | Key Information Obtained |

| TGA | Measures mass change vs. temperature.[12] | Onset of decomposition, mass loss stages, residual mass. |

| DSC | Measures heat flow vs. temperature.[11][13] | Melting point, enthalpy of fusion, decomposition temperature and enthalpy. |

Protocol: Isothermal Stress Study for Degradant Identification

This protocol outlines a workflow to identify and quantify degradation products under specific thermal stress conditions.

dot

Caption: Workflow for Isothermal Stress Study and Degradant Analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh TFLA into several amber glass vials.

-

Dissolve in a suitable, high-boiling point solvent (e.g., propylene glycol, DMSO) to a known concentration (e.g., 10 mg/mL). The choice of solvent is critical to avoid confounding peaks.

-

Include a control sample stored at 2-8°C.

-

-

Isothermal Stressing:

-

Place the vials in calibrated stability ovens at three different elevated temperatures (e.g., 60°C, 80°C, 100°C). The temperatures should be chosen based on preliminary TGA data to induce degradation without being excessively destructive.

-

Pull samples at predetermined time points (e.g., 1, 3, 7, 14 days).

-

-

Sample Analysis (HPLC-MS/MS):

-

At each time point, dilute the stressed and control samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze by a validated reverse-phase HPLC method coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).

-

Column: C18 column suitable for polar acidic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to resolve TFLA from its potential degradants.

-

Detection: MS scan in both positive and negative ion modes to detect a wide range of potential products. Use MS/MS (tandem mass spectrometry) to fragment the parent ions and aid in structural elucidation.

-

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify new peaks that appear or grow over time in the stressed samples.

-

Use the accurate mass data from the MS to propose elemental compositions for the unknown degradants.

-

Analyze the MS/MS fragmentation patterns to confirm the structures of the proposed degradants (e.g., looking for the loss of CO2 or H2O).

-

Quantify the loss of TFLA and the formation of major degradants over time to determine degradation kinetics.

-

Recommendations for Handling and Storage

Based on the predicted thermal lability, particularly the potential for decarboxylation, the following handling and storage procedures are recommended to maintain the integrity of this compound:

-

Storage Conditions: Store in tightly sealed containers in a cool, dry, and well-ventilated area.[14][15] Refrigeration (2-8°C) is advisable for long-term storage to minimize the rate of any potential degradation. Protect from direct sunlight and heat sources.[16][17]

-

Inert Atmosphere: For high-purity applications or long-term storage of bulk material, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, although non-oxidative pathways are predicted to be dominant.

-

Material Compatibility: Avoid storage in metal containers, as the acidic nature of TFLA could lead to corrosion and contamination.[18] Use glass or appropriate polymer-lined containers.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[15][16] Avoid prolonged exposure to elevated temperatures during experimental procedures. When heating is necessary, it should be done for the minimum time required and at the lowest effective temperature.

Conclusion

While this compound is a promising molecule for modern chemistry and drug development, its thermal stability presents a critical parameter that must be carefully managed. The strong electron-withdrawing nature of the trifluoromethyl group influences its reactivity, making decarboxylation the most probable route of thermal degradation. For any application involving TFLA, particularly in the pharmaceutical industry where purity and stability are paramount, it is imperative to conduct rigorous stability studies using the analytical methodologies outlined in this guide. By understanding and controlling the factors that influence its degradation, researchers and developers can confidently harness the unique properties of this valuable chiral building block.

References

- 1. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 3. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iitk.ac.in [iitk.ac.in]

- 11. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lobachemie.com [lobachemie.com]

- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 16. ehs.washington.edu [ehs.washington.edu]

- 17. americanbio.com [americanbio.com]

- 18. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3,3,3-Trifluorolactic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry, imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] 3,3,3-Trifluorolactic acid (TFLA), a chiral fluorinated building block, exemplifies the potential of such molecules.[3] This in-depth technical guide provides a comprehensive framework for leveraging quantum chemical calculations to elucidate the fundamental electronic, structural, and chiroptical properties of TFLA. Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere procedural outline to explain the causality behind methodological choices, ensuring a robust and validated computational approach. We will explore the selection of appropriate density functional theory (DFT) methods and basis sets, the critical role of solvent modeling, and the step-by-step protocols for geometry optimization, vibrational analysis, and the calculation of key molecular descriptors relevant to drug design.

Introduction: The Significance of this compound in Drug Discovery

This compound (TFLA), with its chiral center and potent trifluoromethyl group, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The -CF3 group is not merely a passive substituent; its strong electron-withdrawing nature profoundly alters the molecule's physicochemical properties.[2] It can influence pKa, molecular conformation, and non-covalent interactions, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]

Understanding these properties at a sub-molecular level is paramount for rational drug design. Quantum chemical calculations offer a powerful in silico laboratory to predict and analyze a molecule's behavior with high fidelity, complementing and often guiding experimental work. This guide provides the theoretical grounding and practical workflows necessary to perform high-quality computational studies on TFLA and similar fluorinated chiral molecules.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. For a molecule like TFLA, with its electronegative fluorine atoms, polar hydroxyl and carboxylic acid groups, and potential for intramolecular hydrogen bonding, these choices are especially critical.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for computational studies of organic molecules due to its excellent balance of accuracy and computational cost.[4] The key is selecting the right functional.

-

Hybrid Functionals (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and robust choice for general-purpose calculations on organic molecules.[4] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure.

-

Minnesota Functionals (e.g., M06-2X): For systems where non-covalent interactions, such as intramolecular hydrogen bonding in TFLA, are significant, functionals from the Minnesota family, like M06-2X, often provide superior accuracy.

Scientist's Insight: While B3LYP is a reliable starting point, the M06-2X functional is often recommended for systems with significant electron correlation effects and for capturing the subtle intramolecular interactions within TFLA. It is always good practice to benchmark results with a couple of functionals if high accuracy is required.[5]

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals.[6] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.

-

Pople Style Basis Sets (e.g., 6-311+G(d,p)): These are computationally efficient and widely used. The "6-311" indicates a triple-zeta quality for valence electrons. The "+" signifies the addition of diffuse functions , which are crucial for accurately describing the electron density of electronegative atoms like fluorine and oxygen, and for modeling non-covalent interactions.[5] The "(d,p)" adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is essential for describing bonding.[7][8]

-

Dunning's Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): These sets, such as the augmented correlation-consistent polarized Valence-Double-Zeta, are designed to systematically converge towards the complete basis set limit.[6] The "aug-" prefix indicates the inclusion of diffuse functions, making them particularly well-suited for calculations of anions and systems with weak interactions.[7] They are more computationally demanding but often yield higher accuracy, especially for properties like optical rotation.[9][10]

Scientist's Insight: For TFLA, a basis set with both diffuse and polarization functions is non-negotiable. The 6-311+G(d,p) basis set offers a very good compromise between accuracy and computational cost for initial geometry optimizations and frequency calculations. For high-accuracy energy calculations or chiroptical properties, upgrading to an augmented Dunning set like aug-cc-pVDZ is highly recommended.[9]

Modeling the Solvent: From Gas Phase to Reality

Quantum chemical calculations are often performed on an isolated molecule in the gas phase by default. However, most chemical and biological processes occur in solution.[11] Implicit solvent models are an efficient way to account for the bulk electrostatic effects of a solvent.[12][13][14]

-

Polarizable Continuum Models (PCM): The PCM family of models (including IEF-PCM and C-PCM) treats the solvent as a continuous dielectric medium.[11][13][14] This creates a reaction field that polarizes the solute's electron density, providing a more realistic electronic structure.[11]

-

SMD Model: The Solvation Model based on Density (SMD) is a universal solvation model that is parameterized to reproduce experimental solvation free energies for a wide range of solvents.[11][13]

Scientist's Insight: The choice of solvent (e.g., water, DMSO, methanol) should reflect the experimental conditions you wish to simulate. The SMD model is an excellent and robust choice for obtaining accurate solvation energies and is compatible with most DFT functionals and basis sets.[11][13]

The Computational Workflow: A Validated, Step-by-Step Protocol

A successful computational study follows a logical and self-validating workflow. Each step builds upon the last, ensuring the final results are derived from a physically meaningful molecular state.

Caption: A validated workflow for quantum chemical calculations on TFLA.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Structure Input: Begin by building an initial 3D structure of both the (R) and (S) enantiomers of TFLA using molecular modeling software.

-

Optimization: Perform a geometry optimization using your chosen DFT functional, basis set, and solvation model (e.g., M06-2X/6-311+G(d,p) with SMD in water). This process iteratively adjusts the molecular geometry to find the lowest energy conformation.

-

Frequency Calculation: Once the optimization has converged, perform a vibrational frequency calculation at the same level of theory. This is a critical validation step.

-

Verification: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), not a stable structure. The geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

-

Thermodynamic Data: The frequency calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[15]

Protocol 2: Calculation of Molecular Properties

With a validated minimum-energy structure, you can now calculate a wide range of properties relevant to drug development. These calculations are typically "single-point" energy calculations on the optimized geometry.

-

Electronic Properties:

-